

(16R)-Dihydrositsirikine: A Biosynthetic Intermediate in the Alkaloid Arsenal of *Catharanthus roseus*

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

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(16R)-Dihydrositsirikine is a terrestrial natural product found in the medicinal plant *Catharanthus roseus*. It belongs to the broad class of monoterpenoid indole alkaloids, a group of compounds renowned for their diverse and potent biological activities. While many alkaloids from *C. roseus*, such as the anticancer agents vinblastine and vincristine, have been extensively studied, **(16R)-dihydrositsirikine** appears to primarily serve as a stereospecific intermediate in the intricate biosynthetic web of these complex molecules. Currently, there is a notable lack of published literature detailing specific biological activities or pharmacological effects of **(16R)-dihydrositsirikine** itself. Its significance lies in its position within the broader biosynthetic pathway of therapeutically relevant alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of **(16R)-dihydrositsirikine** is presented below.

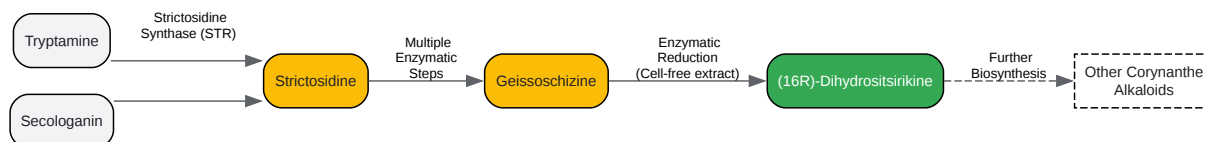
Property	Value	Source
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₃	[1][2]
Molecular Weight	356.47 g/mol	[2]
IUPAC Name	methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate	[1]
Synonyms	18,19-Dihydrositsirikine, Dihydrositsirikine	[1]
CAS Number	6519-26-2	[2]

Biosynthesis of (16R)-Dihydrositsirikine

The biosynthesis of **(16R)-dihydrositsirikine** is a part of the larger terpenoid indole alkaloid (TIA) pathway in *Catharanthus roseus*. This intricate network of enzymatic reactions originates from the convergence of the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.

The key step leading to the formation of **(16R)-dihydrositsirikine** is the enzymatic reduction of geissoschizine. This reaction has been demonstrated using a cell-free extract from *C. roseus* callus cultures. The absolute configuration at the C-16 position of the resulting isositsirikine was determined to be (16R).

The following diagram illustrates the position of **(16R)-dihydrositsirikine** within the early stages of the Corynanthe-type alkaloid biosynthesis.



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Biosynthetic origin of **(16R)-Dihydrositsirikine**.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and biological evaluation of **(16R)-dihydrositsirikine** are scarce in the literature, the following sections outline the methodologies that have been reported for its preparation.

Enzymatic Synthesis from Geissoschizine

A cell-free extract from *Catharanthus roseus* callus can be utilized for the enzymatic conversion of geissoschizine to (16R)-isohydrositsirikine (dihydrositsirikine).

Protocol Outline:

- **Preparation of Cell-Free Extract:** *C. roseus* callus is harvested and homogenized in a suitable buffer (e.g., phosphate buffer) to release the cellular enzymes. The homogenate is then centrifuged to remove cell debris, yielding a cell-free supernatant containing the active enzymes.
- **Enzymatic Reaction:** The substrate, geissoschizine, is incubated with the cell-free extract in the presence of necessary cofactors (the specific cofactors for this reduction were not detailed in the available literature). The reaction is allowed to proceed under controlled temperature and pH.
- **Extraction and Purification:** Following the incubation period, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic extract is then concentrated and subjected to chromatographic techniques, such as thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC), to isolate and purify the **(16R)-dihydrositsirikine**.

Chemical Synthesis via Catalytic Hydrogenation

A chemical method for the preparation of dihydrositsirikine involves the catalytic hydrogenation of sitsirikine.

Protocol Outline:

- **Reaction Setup:** Sitsirikine is dissolved in a suitable solvent (e.g., methanol). A catalyst, such as palladium on carbon (Pd-C), is added to the solution.
- **Hydrogenation:** The reaction mixture is placed under a hydrogen atmosphere and stirred at room temperature until the reaction is complete (as monitored by TLC or other analytical methods).
- **Workup and Purification:** The catalyst is removed by filtration. The filtrate is concentrated, and the resulting residue is purified using chromatographic methods to yield the 18,19-dihydro derivative, which corresponds to dihydrositsirikine.

Biological Activity

As of the current literature review, there is no specific quantitative data available on the biological activities of **(16R)-dihydrositsirikine**. Research on the pharmacological properties of alkaloids from *Catharanthus roseus* has predominantly focused on the more abundant and therapeutically established compounds like vinblastine, vincristine, and ajmalicine. The primary role of **(16R)-dihydrositsirikine** appears to be that of a biosynthetic intermediate, and it has not been a major focus of pharmacological screening efforts.

Future Perspectives

The lack of data on the biological activity of **(16R)-dihydrositsirikine** presents an opportunity for future research. Screening of this intermediate for various biological activities, such as cytotoxic, antimicrobial, and neuropharmacological effects, could reveal previously unknown properties. Furthermore, a more detailed elucidation of the enzymes responsible for its formation from geissoschizine and its subsequent conversion to other alkaloids would provide a

more complete understanding of the complex TIA biosynthetic pathway in *Catharanthus roseus*. This knowledge could be instrumental for metabolic engineering approaches aimed at enhancing the production of valuable medicinal alkaloids.

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References

- 1. researchgate.net [researchgate.net]
- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]
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